molecular formula C18H12Cl2N4S B3008623 (Z)-N'-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477287-08-4

(Z)-N'-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B3008623
CAS RN: 477287-08-4
M. Wt: 387.28
InChI Key: CLVVWDFNWQJWHX-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H12Cl2N4S and its molecular weight is 387.28. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Potent Anticancer Agents : Thiazole and thiadiazole derivatives, including those similar to the compound , have been synthesized and evaluated as potent anticancer agents. These compounds have shown significant in vitro activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) (Gomha et al., 2017).
  • Activity Against Breast Carcinoma : Some thiazole derivatives have demonstrated notable activity against breast carcinoma cell lines (MCF-7), indicating their potential in cancer therapy (Gomha et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity : Thiazole derivatives have shown efficacy in antimicrobial activity against various bacterial and fungal strains, highlighting their potential in treating infections (Chawla, 2016).

Other Applications

  • Ethylene Polymerization : Some thiazole derivatives have been used in ethylene polymerization, showing moderate to good activity, indicating their utility in industrial applications (Jia & Jin, 2009).
  • Spectral Characterization and Quantum Chemical Calculations : Thiazole derivatives have been characterized using various spectral techniques, offering insights into their structural and electronic properties (Viji et al., 2020).

properties

IUPAC Name

(2Z)-N-(3-chloro-2-methylanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c1-11-14(20)3-2-4-15(11)23-24-16(9-21)18-22-17(10-25-18)12-5-7-13(19)8-6-12/h2-8,10,23H,1H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVVWDFNWQJWHX-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide

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